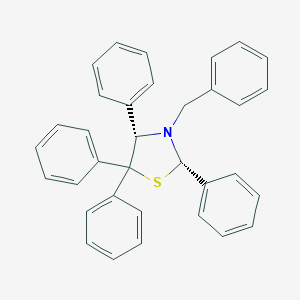

![molecular formula C17H15FN4O3S2 B420429 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide CAS No. 299952-42-4](/img/structure/B420429.png)

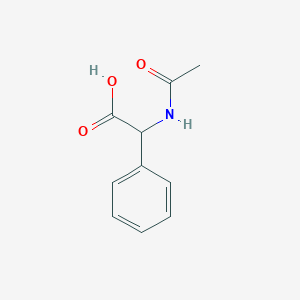

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various chemical reactions . The yield of the synthesized compound was 71%, with a melting point of 188–190°C . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm): 8.69 (t, J = 6.0 Hz, 1H, NH), 7.36 (d, J = 8.4 Hz, 2H, H3, 5), 7.31 (s, 2H, NH2), 7.24 (d, J = 8.4 Hz, 2H, H2, 6), 4.28 (d, J = 6 Hz, 2H, CH2-phe), 3.33 (s, 2H, CH2) .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Thiadiazole is a bioisostere of pyrimidine and oxadiazole . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex . The yield was 82%, with a melting point of 194–196°C . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm): 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), 7.06 (dd, J = 7.5, 1.0 Hz, 1H, H6), 6.89 (d, J = 8.7 Hz, 1H, H5), 3.95 (s, 2H, CH2), 3.72 (s, 3H, OMe), 3.71 (s, 3H, OMe) ppm .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure . The IR (KBr): 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 13C NMR (DMSO-d6, 125 MHz) δ (ppm): 170.6, 165.7, 159.4, 149.9, 149, 145.5, 132.8, 112.5, 11.1, 104.8, 104.7, 56.2, 56.1, 55.9, 55.8, 39.3, 39.2, 40.0 ppm .Applications De Recherche Scientifique

Corrosion Inhibition

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide: has been studied for its potential as a corrosion inhibitor . Research suggests that derivatives of 1,3,4-thiadiazole, like this compound, can inhibit copper corrosion in acidic environments, such as those found in industrial pickling processes . This application is significant for industries that require corrosion-resistant materials to ensure the longevity and safety of their infrastructure.

Urease Inhibitory Activity

The compound has shown promise in the field of medicinal chemistry as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial for treating infections caused by Helicobacter pylori . Derivatives of this compound have been synthesized and evaluated for their inhibitory activity, showing high potential for therapeutic applications.

Insecticidal Activities

Another application of this compound is in the development of insecticides . Studies have been conducted on derivatives of 1,3,4-thiadiazole for their insecticidal properties, which could lead to new, more effective pesticides . This is particularly important for agriculture, where pest control is essential for crop protection and yield.

Cytotoxic Properties

Research into the cytotoxic properties of 1,3,4-thiadiazole derivatives, including this compound, has revealed their potential in cancer treatment . The nature of substituents on the thiadiazole ring can significantly affect their cytotoxic activity, which is a valuable insight for designing anticancer drugs.

Chromosomal Aberration Studies

The compound has been used in studies investigating chromosomal aberrations . These studies are crucial for understanding genetic mutations and their implications in diseases . The results can provide insights into the mechanisms of genetic disorders and contribute to the development of genetic therapies.

Ligand Synthesis for Coordination Chemistry

Lastly, this compound serves as a ligand in coordination chemistry. It can bind to metals, forming complexes that have a variety of applications, including catalysis, material science, and pharmaceuticals . The ability to form stable complexes with metals makes it a valuable compound for research in these fields.

Mécanisme D'action

Target of Action

Compounds with a thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets within the cell.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which suggests good absorption and distribution .

Action Environment

The influence of 2-amino-5-ethylthio-1,3,4-thiadiazole on the inhibition of copper corrosion in an aerated 050M HCl solution has been investigated , suggesting that the compound’s activity may be influenced by environmental conditions.

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLXDPULRFOYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

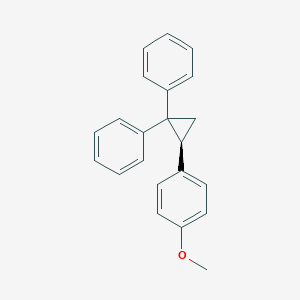

![4,10-Dimethyl-5,11-diphenyl-3,9-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane](/img/structure/B420346.png)

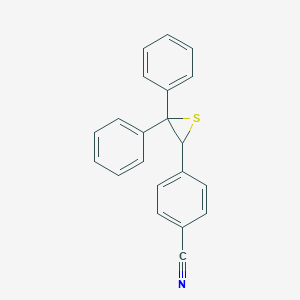

![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)

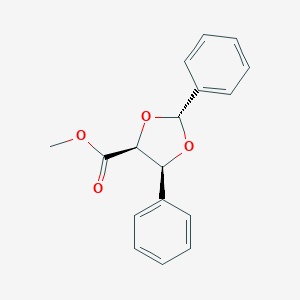

![dimethyl spiro[9H-fluorene-9,5'-[1,3,4]thiadiazolidine]-3,4-dicarboxylate](/img/structure/B420358.png)

![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)

![1,1,3,3,7-Pentamethyl-6,6-diphenyl-5,8-dithiaspiro[3.4]octan-2-one](/img/structure/B420362.png)

![N-[1-(dimethylamino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B420366.png)